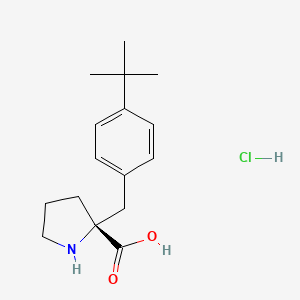

(R)-alpha-(4-tert-butyl-benzyl)-proline-HCl

CAS No.: 1049728-56-4

Cat. No.: VC6568797

Molecular Formula: C16H24ClNO2

Molecular Weight: 297.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049728-56-4 |

|---|---|

| Molecular Formula | C16H24ClNO2 |

| Molecular Weight | 297.82 |

| IUPAC Name | (2R)-2-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C16H23NO2.ClH/c1-15(2,3)13-7-5-12(6-8-13)11-16(14(18)19)9-4-10-17-16;/h5-8,17H,4,9-11H2,1-3H3,(H,18,19);1H/t16-;/m1./s1 |

| Standard InChI Key | INJCKVFEISNXDR-PKLMIRHRSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Composition

The compound’s IUPAC name is (2R)-2-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, reflecting its proline backbone modified with a 4-tert-butylbenzyl group at the alpha position. The stereochemistry at the C2 position is exclusively R-configured, a critical feature for its biological activity and synthetic utility. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 1049728-56-4 |

| Molecular Formula | |

| Molecular Weight | 297.82 g/mol |

| SMILES | CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl |

| InChIKey | INJCKVFEISNXDR-PKLMIRHRSA-N |

| PubChem CID | 2761921 |

The tert-butyl group enhances steric bulk and lipophilicity, influencing solubility and interaction with biological targets .

Synthesis and Chirality Control

Enantioselective Synthesis Strategies

The synthesis of (R)-alpha-(4-tert-butyl-benzyl)-proline-HCl requires precise stereochemical control. While explicit protocols for this compound are scarce, analogous proline derivatives are synthesized via:

-

Asymmetric Hydrogenation: Catalytic hydrogenation of dehydroproline precursors using chiral catalysts like Rhodium(I)-DuPHOS complexes .

-

Phase-Transfer Catalysis (PTC): Quaternary ammonium salts facilitate enantioselective alkylation of proline enolates .

-

Chiral Auxiliary Approaches: Temporary stereodirecting groups, such as Oppolzer’s sultam, enable installation of the benzyl substituent .

For this compound, a plausible route involves alkylation of (R)-proline with 4-tert-butylbenzyl bromide under basic conditions, followed by HCl salt formation. Yield optimization remains undocumented in public literature.

Physicochemical and Spectroscopic Properties

Solubility and Stability

Applications in Research and Development

Pharmaceutical Intermediates

The compound serves as a precursor in peptidomimetics and protease inhibitors. Its rigid proline scaffold and hydrophobic benzyl group mimic peptide tertiary structures, enhancing binding affinity to targets like HIV-1 protease .

Catalysis and Asymmetric Synthesis

Chiral proline derivatives are widely used as organocatalysts. The tert-butyl group in this compound could improve enantioselectivity in aldol reactions or Michael additions, though specific studies are lacking .

Biochemical Probes

Functionalization of the carboxylic acid group enables conjugation to fluorescent tags or biotin, facilitating enzyme inhibition studies .

Future Directions and Research Gaps

While (R)-alpha-(4-tert-butyl-benzyl)-proline-HCl shows promise, critical gaps persist:

-

Solubility Studies: Empirical data are needed to optimize formulation.

-

Catalytic Applications: Screening in asymmetric reactions could unveil novel utilities.

-

Biological Activity: Target identification and in vitro assays remain unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume